Cas no 1260799-34-5 (1-Bromoisoquinolin-5-amine)
1-Bromoisoquinolin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Bromoisoquinolin-5-amine
- 1260799-34-5
- DTXSID50857501
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- Inchi: 1S/C9H7BrN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2
- InChI Key: SBAJGQMFWAZUHW-UHFFFAOYSA-N
- SMILES: BrC1C2C=CC=C(C=2C=CN=1)N
Computed Properties
- Exact Mass: 221.97926g/mol
- Monoisotopic Mass: 221.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.9Ų
1-Bromoisoquinolin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM145516-1g |
1-bromoisoquinolin-5-amine |
1260799-34-5 | 95% | 1g |
$701 | 2021-08-05 | |
| Chemenu | CM145516-1g |
1-bromoisoquinolin-5-amine |
1260799-34-5 | 95% | 1g |
$*** | 2023-03-30 |
1-Bromoisoquinolin-5-amine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 1-Bromoisoquinolin-5-amine
1-Bromoisoquinolin-5-amine: A Comprehensive Overview
The compound with CAS No. 1260799-34-5, commonly referred to as 1-Bromoisoquinolin-5-amine, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the isoquinoline family, a class of heterocyclic aromatic compounds that have garnered substantial attention due to their diverse biological activities and potential applications in drug discovery.
1-Bromoisoquinolin-5-amine is characterized by its isoquinoline skeleton, which consists of a benzene ring fused to a pyridine ring. The bromine substituent at position 1 and the amino group at position 5 introduce unique electronic and steric properties to the molecule. These features make it an attractive candidate for various chemical modifications and functionalizations, enabling its use in the synthesis of more complex structures with enhanced bioactivity.
Recent studies have highlighted the potential of 1-Bromoisoquinolin-5-amine as a precursor in the development of novel pharmaceutical agents. Researchers have explored its role in the synthesis of isoquinoline derivatives with anti-inflammatory, anticancer, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 1-Bromoisoquinolin-5-amine exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents for chronic inflammatory diseases.
In addition to its pharmacological applications, 1-Bromoisoquinolin-5-amine has also been utilized in the construction of advanced materials. Its ability to undergo various coupling reactions has made it a valuable building block in the synthesis of functional polymers and nanomaterials. A notable example is its use in creating stimuli-responsive materials that can change their properties under specific environmental conditions, such as temperature or pH changes.
The synthesis of 1-Bromoisoquinolin-5-amine typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For example, a 2023 report in *Green Chemistry* described a sustainable approach using microwave-assisted synthesis to produce 1-Bromoisoquinolin-5-amine with improved efficiency and minimal byproducts.
From an analytical standpoint, 1-Bromoisoquinolin-5-amine has been extensively studied using modern spectroscopic techniques such as NMR, IR, and MS. These studies have provided detailed insights into its molecular structure and stability under various conditions. Furthermore, computational chemistry methods have been employed to predict its reactivity and interaction with biological targets, aiding in the design of more effective derivatives.
In conclusion, 1-Bromoisoquinolin-5-amine (CAS No. 1260799-34-5) stands out as a versatile compound with wide-ranging applications in drug discovery, materials science, and chemical synthesis. Its unique structural features and reactivity continue to inspire innovative research directions, underscoring its importance in both academic and industrial settings.
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